synthesis and characterization of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine
synthesis and characterization of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine. This compound, incorporating a diaryl ether linkage, a phenethylamine scaffold, and a terminal nitro group, represents a valuable building block for researchers in medicinal chemistry and materials science. We present a robust two-step synthetic pathway commencing from commercially available precursors. The core of this guide is not merely a recitation of steps but an in-depth explanation of the chemical principles and strategic decisions behind the protocol, ensuring reproducibility and scalability. The identity and purity of the synthesized compound are unequivocally established through a multi-technique analytical workflow, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted diaryl ether phenethylamines.
Strategic Overview: Design and Rationale
The Target Molecule: A Structural Perspective
2-(4-(4-Nitrophenoxy)phenyl)ethanamine is a molecule of significant interest due to its combination of three key pharmacophores:
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Diaryl Ether Core: A stable, conformationally flexible linker prevalent in numerous biologically active compounds.
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Phenethylamine Backbone: A foundational structure in many neurotransmitters and psychoactive drugs.
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Aromatic Nitro Group: A versatile functional group that can act as a hydrogen bond acceptor or be readily reduced to an amine, enabling further derivatization.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₃ | Calculated |
| Molecular Weight | 258.27 g/mol | Calculated |
| Topological Polar Surface Area | 81.95 Ų | Calculated |
| Hydrogen Bond Donors | 1 (amine) | Calculated |
| Hydrogen Bond Acceptors | 4 (ether oxygen, 2x nitro oxygens, amine nitrogen) | Calculated |
Selected Synthetic Pathway: A Logic-Driven Approach
A critical aspect of successful synthesis is the strategic selection of the reaction pathway. For the target molecule, we have devised a two-step synthesis that is both efficient and reliable. The retrosynthetic analysis identifies 4-hydroxyphenylacetonitrile and 4-fluoronitrobenzene as ideal starting materials.
The chosen forward synthesis proceeds via:
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Nucleophilic Aromatic Substitution (SₙAr): Formation of the diaryl ether bond by reacting the phenolate of 4-hydroxyphenylacetonitrile with 4-fluoronitrobenzene. This is a variation of the Williamson ether synthesis, adapted for an activated aryl halide.[1][2]
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Nitrile Reduction: Chemical reduction of the nitrile intermediate to the primary amine, yielding the final product.
This pathway was selected for several compelling reasons:
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High Reactivity: The nitro group on 4-fluoronitrobenzene is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, facilitating the SₙAr reaction under relatively mild conditions.
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Commercially Available Starting Materials: Both 4-hydroxyphenylacetonitrile and 4-fluoronitrobenzene are readily available and cost-effective.
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Functional Group Compatibility: The nitrile group is stable under the conditions of the ether formation and serves as a direct precursor to the desired ethylamine moiety.
Figure 1: High-level workflow for the synthesis of the target compound.
Synthesis Methodology: A Step-by-Step Guide
Step 1: Synthesis of 4-(4-Nitrophenoxy)phenylacetonitrile
Principle & Mechanism: This reaction is a classic Nucleophilic Aromatic Substitution (SₙAr). The base, potassium carbonate, deprotonates the weakly acidic phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to form a potent phenoxide nucleophile. This nucleophile then attacks the carbon atom bearing the fluorine in 4-fluoronitrobenzene. The presence of the para-nitro group is crucial; it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy for the reaction. Fluoride is an excellent leaving group in SₙAr reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent, which effectively solvates the potassium cation without solvating the phenoxide anion, enhancing its nucleophilicity.[3]
Detailed Experimental Protocol:
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Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylacetonitrile (10.0 g, 75.1 mmol) and anhydrous potassium carbonate (15.6 g, 112.7 mmol, 1.5 equiv).
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Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).
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Reagent Addition: While stirring, add 4-fluoronitrobenzene (11.6 g, 82.6 mmol, 1.1 equiv) to the suspension.
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Reaction: Heat the reaction mixture to 80 °C and maintain for 6-8 hours.
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Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material spot for 4-hydroxyphenylacetonitrile indicates reaction completion.
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Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.
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Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) and then with a small amount of cold ethanol to remove residual DMF.
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Drying: Dry the pale-yellow solid in a vacuum oven at 50 °C overnight to yield 4-(4-Nitrophenoxy)phenylacetonitrile. (Expected yield: 85-95%).
Step 2: Reduction to 2-(4-(4-Nitrophenoxy)phenyl)ethanamine
Principle & Mechanism: This step involves the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that is highly effective for this transformation. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from the [AlH₄]⁻ complex onto the electrophilic carbon of the nitrile, followed by subsequent hydride transfers and eventual hydrolysis during the work-up to liberate the primary amine. Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve LiAlH₄ and its inertness under the reaction conditions.
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be flame-dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
Detailed Experimental Protocol:
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Setup: To a flame-dried 500 mL three-neck round-bottom flask under an argon atmosphere, equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add a suspension of lithium aluminum hydride (4.8 g, 126.5 mmol, 2.0 equiv) in 150 mL of anhydrous tetrahydrofuran (THF).
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Cooling: Cool the suspension to 0 °C using an ice-water bath.
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Substrate Addition: Dissolve the 4-(4-Nitrophenoxy)phenylacetonitrile (16.0 g, 63.2 mmol) from Step 1 in 100 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4 hours.
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Quenching (Fieser work-up): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially, add the following dropwise:
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4.8 mL of deionized water
-
4.8 mL of 15% (w/v) aqueous sodium hydroxide solution
-
14.4 mL of deionized water This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular, easily filterable solid.
-
-
Isolation: Stir the resulting white suspension at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).
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Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product as a yellow-orange oil or solid. The crude product can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to yield the pure 2-(4-(4-Nitrophenoxy)phenyl)ethanamine. (Expected yield: 70-85%).
Comprehensive Characterization
A multi-faceted analytical approach is essential to confirm the structure and purity of the final product. Each technique provides orthogonal, complementary information.
Figure 2: Interrelation of analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be acquired in a solvent like CDCl₃ or DMSO-d₆.
Expected ¹H NMR Data (400 MHz, CDCl₃):
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δ ~8.20 ppm (d, 2H, J ≈ 9.0 Hz): Aromatic protons ortho to the nitro group (H-3', H-5'). These are the most deshielded protons due to the strong electron-withdrawing effect of the NO₂ group.
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δ ~7.25 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the ethylamine group (H-2, H-6).
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δ ~7.00 ppm (d, 2H, J ≈ 9.0 Hz): Aromatic protons meta to the nitro group (H-2', H-6'). These are shielded relative to their ortho counterparts.
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δ ~6.95 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons meta to the ethylamine group (H-3, H-5).
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δ ~2.95 ppm (t, 2H, J ≈ 7.0 Hz): Methylene protons adjacent to the amine (-CH₂-NH₂).
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δ ~2.75 ppm (t, 2H, J ≈ 7.0 Hz): Methylene protons adjacent to the phenyl ring (Ar-CH₂-).
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δ ~1.40 ppm (s, 2H): Broad singlet for the amine protons (-NH₂). The chemical shift and appearance of this peak can vary with concentration and temperature.
Table 2: Summary of Predicted ¹H NMR Signals
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.20 | Doublet | 2H | ~9.0 | Ar-H (ortho to -NO₂) |
| ~7.25 | Doublet | 2H | ~8.5 | Ar-H (ortho to -CH₂CH₂NH₂) |
| ~7.00 | Doublet | 2H | ~9.0 | Ar-H (meta to -NO₂) |
| ~6.95 | Doublet | 2H | ~8.5 | Ar-H (meta to -CH₂CH₂NH₂) |
| ~2.95 | Triplet | 2H | ~7.0 | -CH₂-NH₂ |
| ~2.75 | Triplet | 2H | ~7.0 | Ar-CH₂- |
| ~1.40 | Broad Singlet | 2H | - | -NH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The diagnostic power lies in identifying characteristic vibrational modes.[4]
Experimental Protocol (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
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Place a small amount of the solid sample onto the crystal.
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Apply pressure using the anvil to ensure good contact.
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Acquire the sample spectrum over a range of 4000-650 cm⁻¹.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~1590, ~1490 | Strong | C=C Stretch | Aromatic Ring |
| ~1520 | Very Strong | N-O Asymmetric Stretch | Aromatic Nitro (-NO₂)[4][5] |
| ~1345 | Very Strong | N-O Symmetric Stretch | Aromatic Nitro (-NO₂)[4][5] |
| ~1240 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| ~840 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
The two very strong absorptions for the nitro group are the most characteristic feature of this spectrum and serve as a definitive confirmation of its presence.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique.
Experimental Protocol (LC-MS):
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Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject it onto a suitable LC column (e.g., C18).
-
Acquire the mass spectrum in positive ion mode.
Expected Results:
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Molecular Ion Peak: In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺.
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Calculated Exact Mass for C₁₄H₁₄N₂O₃: 258.1004
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Expected [M+H]⁺ peak: m/z 259.1077
-
-
Key Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Key fragment ions could arise from:
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Cleavage of the ether bond.
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Loss of the ethylamine side chain.
-
References
- An In-depth Technical Guide to the Infrared Spectroscopy of Arom
- Supplementary Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
- The Williamson Ether Synthesis. University of Michigan-Dearborn.
-
Nitro Compounds. Chemistry LibreTexts. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Williamson ether synthesis. Lumen Learning. [Link]
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Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
IR: nitro groups. University of Calgary. [Link]
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